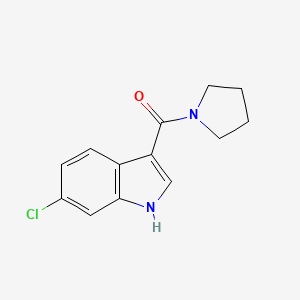

(6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-chloro-1H-indol-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-9-3-4-10-11(8-15-12(10)7-9)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRYEKCDZFKYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CNC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Chlorination: The indole ring is then chlorinated at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of Pyrrolidine: The final step involves the attachment of the pyrrolidine moiety to the indole ring. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with pyrrolidine in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: DDQ in toluene, reflux conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of alcohols from the carbonyl group.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that (6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone exhibits several promising biological activities:

- Anticancer Activity : Studies have shown that derivatives of indole compounds possess anticancer properties. The presence of the chloro group and the pyrrolidine moiety may contribute to the compound's ability to inhibit tumor growth by interfering with cancer cell signaling pathways .

- Antimicrobial Properties : Compounds containing indole structures have been reported to exhibit antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .

- Neurological Effects : Indole derivatives are also studied for their effects on the central nervous system. The pyrrolidine component may enhance neuroprotective effects, potentially making this compound useful in treating neurodegenerative diseases .

Case Study 1: Anticancer Properties

A study evaluated the anticancer efficacy of various indole derivatives, including this compound. Results indicated significant inhibition of proliferation in several cancer cell lines, suggesting potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of indole derivatives demonstrated that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of (6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights

Substituent Effects: The 6-chloro group in the target compound contrasts with 6-methyl in or 6-methoxy in . Pyrrolidine vs. Pyridine (): Pyrrolidine’s saturated ring reduces aromaticity but introduces basicity via the amine, which may enhance solubility in physiological conditions compared to pyridine’s planar, aromatic system .

In contrast, 2-(6-Methyl-1H-indol-3-yl)acetic acid () is synthesized via straightforward functionalization, highlighting the role of carboxylic acids in derivatization.

Biological Relevance: Compounds like (6-methoxy-1H-indol-2-yl){4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}methanone () include piperazine moieties, which are common in CNS-targeting drugs (e.g., antipsychotics). This suggests that the target compound’s pyrrolidine group could similarly modulate neurological targets . Dimethylamino-substituted indoles () are often explored for kinase inhibition, implying that the target compound’s chloro-pyrrolidine system might be optimized for analogous pathways.

Biological Activity

(6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone, a synthetic organic compound, belongs to the class of indole derivatives known for their diverse biological activities. This compound has gained attention in medicinal chemistry for its potential applications in various therapeutic areas, including cancer treatment and antimicrobial activities.

- IUPAC Name : this compound

- Molecular Formula : C13H13ClN2O

- CAS Number : 1211723-10-2

- Molecular Weight : 248.71 g/mol

- Structure : The compound features a chloro-substituted indole ring attached to a pyrrolidine moiety via a methanone linkage.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Indole Ring : Using Fischer indole synthesis.

- Chlorination : Chlorination at the 6th position with thionyl chloride or phosphorus pentachloride.

- Attachment of Pyrrolidine : Nucleophilic substitution with pyrrolidine in the presence of a base like sodium hydride.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to this compound demonstrated potent inhibition against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Indole derivatives have also been reported to possess antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial survival.

- Receptor Modulation : It may interact with cellular receptors, altering downstream signaling pathways that lead to therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (6-chloro-1H-indol-3-yl)(piperidin-1-yl)methanone | Structure | Similar anticancer activity; different receptor interactions |

| (6-chloro-1H-indol-3-yl)(morpholin-1-yl)methanone | Structure | Enhanced solubility; varied potency against microbes |

| (6-chloro-1H-indol-3-yl)(azepan-1-yl)methanone | Structure | Unique pharmacokinetics; potential CNS effects |

Case Studies

Several case studies have investigated the biological effects of related indole derivatives:

- GSK Inhibitors : A study on amide-based derivatives revealed that modifications at the indole position significantly enhanced GSK inhibition, suggesting structural optimization could improve the efficacy of this compound against similar targets.

- Metabolic Stability : Research focused on the metabolic stability of indole derivatives indicates that structural modifications can lead to improved half-lives and reduced toxicity, which is crucial for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-chloro-1H-indol-3-yl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via a Friedel-Crafts acylation or coupling reactions. For example, a pyrrolidine-substituted ketone can react with 6-chloroindole derivatives under reflux in xylene with chloranil as an oxidizing agent (typical yield: ~60–71%). Reaction time (25–30 hours) and temperature (110–120°C) are critical for minimizing side products. Purification via silica gel chromatography or recrystallization (methanol/water) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the indole-pyrrolidine linkage and chlorine substitution (e.g., indole C3 proton at δ 7.5–8.0 ppm, pyrrolidine methylene at δ 2.5–3.0 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) and ESI-MS can verify purity (>95%) and molecular weight (calc. 274.73 g/mol) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers address solubility and stability challenges in aqueous buffers?

- Methodological Answer : The compound’s logP (~3.1–3.5) suggests moderate hydrophobicity. Use DMSO for stock solutions (10–50 mM) and dilute in PBS or cell media with ≤0.1% Tween-80 to prevent aggregation. Stability studies (pH 7.4, 37°C) over 24 hours via LC-MS are advised to assess degradation .

Advanced Research Questions

Q. What in silico strategies predict the compound’s binding affinity for neurotransmitter receptors (e.g., orexin, serotonin)?

- Methodological Answer : Molecular docking (AutoDock Vina) against orexin receptor OX1R (PDB: 6TOQ) or serotonin 5-HT (homology models) can identify key interactions. Focus on the indole moiety’s π-π stacking with aromatic residues (e.g., Phe) and pyrrolidine’s hydrogen bonding to Asp. MD simulations (AMBER) over 100 ns validate binding stability .

Q. How can in vitro/in vivo models elucidate its potential anticancer or neuropharmacological effects?

- Methodological Answer :

- In vitro : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC determination). Compare with structurally related compounds (e.g., JWH-163 analogs) to assess SAR .

- In vivo : Rodent models (e.g., xenograft tumors, behavioral assays for CNS activity) require dose optimization (1–10 mg/kg, i.p.) and PK/PD profiling (plasma half-life, brain penetration via LC-MS/MS) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., receptor agonism vs. antagonism)?

- Methodological Answer :

- Assay Validation : Use standardized competitive binding assays (e.g., S-GTPγS for GPCR activity) with positive controls (e.g., WIN55,212-2 for cannabinoid receptors) .

- Orthogonal Studies : Combine functional assays (cAMP accumulation, calcium flux) with radioligand displacement to confirm mechanism. For example, conflicting orexin receptor data may arise from differential cell lines (CHO vs. HEK293) or assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.